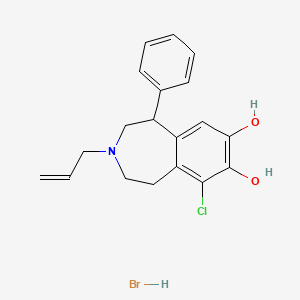

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

概要

説明

SKF 82958 臭化水素酸塩は、ドパミンD1受容体完全アゴニストとして知られる合成有機化合物です。主にドパミン受容体活性化の影響を研究する科学研究で使用されます。 この化合物は、D2受容体よりもD1受容体に選択的に作用し、ラット線条体膜においてドパミンD1受容体依存的なアデニル酸シクラーゼ活性を誘導することが示されています .

準備方法

SKF 82958 臭化水素酸塩の合成には、ベンザゼピン構造の調製から始まるいくつかのステップが含まれます。合成経路には、一般的に次の手順が含まれます。

ベンザゼピンコアの形成: これは、適切な前駆体の環化により、ベンザゼピン環系を形成することを含みます。

官能基の導入: 塩素とヒドロキシル基がベンザゼピン環の特定の位置に導入されます。

アリル化: ベンザゼピン環の窒素原子にアリル基が添加されます。

臭化水素酸塩の形成: 最後のステップでは、化合物の安定性と溶解性を高めるために臭化水素酸塩を形成します.

化学反応解析

SKF 82958 臭化水素酸塩は、いくつかの種類の化学反応を受けます。

酸化: ベンザゼピン環のヒドロキシル基は、キノンを形成するために酸化することができます。

還元: この化合物は、塩素原子を除去して脱塩素化誘導体を与えるために還元することができます。

置換: 塩素原子は、求核置換反応を使用して他の官能基と置換することができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。 これらの反応から生成される主な生成物には、キノン、脱塩素化誘導体、置換ベンザゼピンがあります .

科学研究への応用

SKF 82958 臭化水素酸塩は、科学研究において幅広い用途があります。

神経科学: 特に運動制御、報酬、認知に関連して、脳におけるドパミンD1受容体の役割を研究するために使用されます。

薬理学: この化合物は、さまざまな生理学的プロセスにおけるドパミン受容体活性化の影響を調べるために使用されます。

創薬: SKF 82958 臭化水素酸塩は、ドパミン受容体を標的とする新薬の開発のための参照化合物として役立ちます。

行動研究: これは、動物モデルにおいて、運動や報酬を求める行動など、行動に対するドパミン受容体活性化の影響を研究するために使用されます.

化学反応の分析

SKF 82958 hydrobromide undergoes several types of chemical reactions:

Oxidation: The hydroxyl groups on the benzazepine ring can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include quinones, dechlorinated derivatives, and substituted benzazepines .

科学的研究の応用

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antihypertensive Effects : The compound has been studied for its potential use in treating hypertension. Its mechanism involves the modulation of vascular tone and reduction of blood pressure through various pathways .

- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases. This is attributed to its ability to inhibit oxidative stress and promote neuronal survival .

- Antidiabetic Activity : Some derivatives of this compound have shown promise in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism .

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Antihypertensive Activity

A clinical trial investigated the antihypertensive effects of a related compound in patients with stage 1 hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo controls. The study concluded that compounds similar to 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine could be effective antihypertensive agents .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests a potential role in neuroprotection and cognitive enhancement .

作用機序

SKF 82958 臭化水素酸塩は、ドパミンD1受容体に結合して活性化することで作用を発揮します。この活性化により、アデニル酸シクラーゼが刺激され、サイクリックAMP(cAMP)の産生が増加します。cAMPレベルの上昇はタンパク質キナーゼAを活性化し、次にさまざまな標的タンパク質をリン酸化して、細胞機能の変化につながります。 この化合物がD2受容体よりもD1受容体に選択的に作用するのは、D1受容体サブタイプに対する特異的な結合親和性によるものです .

類似化合物との比較

SKF 82958 臭化水素酸塩は、D1受容体に対する高い選択性により、ドパミン受容体アゴニストの中でユニークな存在です。類似の化合物には、次のものがあります。

SKF 81297 臭化水素酸塩: 同様の特性を持つ別のドパミンD1受容体アゴニストですが、結合親和性が異なります。

クロロ-APB 臭化水素酸塩: 類似の化学構造と薬理学的特性を持つ化合物です。

SKF 38393 臭化水素酸塩: 同様の研究アプリケーションで使用されるドパミンD1受容体の部分アゴニストです.

これらの化合物は、SKF 82958 臭化水素酸塩と構造的に類似していますが、結合親和性、選択性、薬理学的効果が異なります。

生物活性

9-Chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzazepine class and features a complex structure that contributes to its biological properties. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 399.73 g/mol. The presence of the chloro and phenyl groups is significant for its interaction with biological targets.

Research indicates that compounds within the benzazepine class often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The specific mechanisms for 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol include:

- Inhibition of Norepinephrine N-Methyltransferase : Similar compounds have shown inhibitory effects on norepinephrine N-methyltransferase, which plays a role in catecholamine metabolism .

- Adrenergic Receptor Modulation : The compound may act as an antagonist at adrenergic receptors, influencing cardiovascular and central nervous system functions .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antidepressant Effects

Benzazepines have been investigated for their potential antidepressant properties. In animal models, compounds exhibiting similar structures demonstrated significant reductions in depressive-like behaviors .

Antinociceptive Activity

Studies have indicated that related benzazepines possess antinociceptive properties, suggesting potential applications in pain management .

Cardiac Effects

Research involving rat models has shown that certain benzazepines can affect muscle contraction in thoracic aorta tissues, indicating cardiovascular implications .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Reduces depressive-like behavior | |

| Antinociceptive | Pain relief observed in models | |

| Cardiovascular Modulation | Affects muscle contraction |

Case Studies

- Study on Antidepressant Effects : A comparative study highlighted the efficacy of benzazepines in reducing symptoms of depression in animal models compared to traditional SSRIs .

- Antinociceptive Research : In a controlled experiment, the administration of related compounds resulted in significant pain reduction in induced pain models, supporting its therapeutic potential for pain management .

- Cardiovascular Impact Analysis : Experiments conducted on rat thoracic aorta revealed that certain derivatives can modulate adrenergic receptor activity, leading to altered vascular responses .

特性

IUPAC Name |

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGFAVTAAQOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017951 | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-01-8 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。